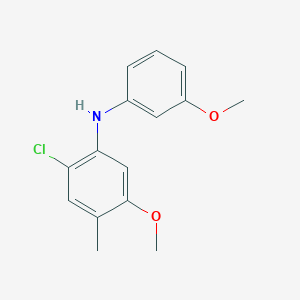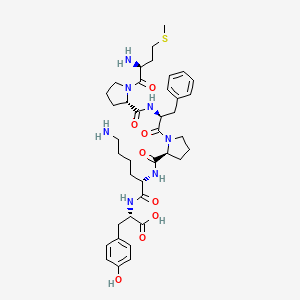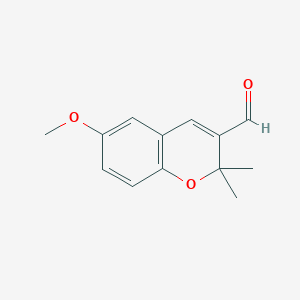![molecular formula C12H16ClNO B14179595 [4-(2-Chlorophenyl)piperidin-4-yl]methanol CAS No. 925218-22-0](/img/structure/B14179595.png)
[4-(2-Chlorophenyl)piperidin-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Chlorophenyl)piperidin-4-yl]methanol: is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a chlorophenyl group attached to the piperidine ring
Vorbereitungsmethoden
The synthesis of [4-(2-Chlorophenyl)piperidin-4-yl]methanol typically involves the reaction of 2-chlorobenzaldehyde with piperidine under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Analyse Chemischer Reaktionen
[4-(2-Chlorophenyl)piperidin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
[4-(2-Chlorophenyl)piperidin-4-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various medical conditions, including neurological disorders and pain management.
Wirkmechanismus
The mechanism of action of [4-(2-Chlorophenyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological conditions .
Vergleich Mit ähnlichen Verbindungen
[4-(2-Chlorophenyl)piperidin-4-yl]methanol can be compared to other similar compounds, such as:
[4-(4-Chlorophenyl)piperidin-4-yl]methanol: This compound has a similar structure but with the chlorine atom in a different position on the phenyl ring.
[4-(2-Bromophenyl)piperidin-4-yl]methanol: This compound features a bromine atom instead of chlorine, which may result in different chemical reactivity and biological activity.
[4-(2-Fluorophenyl)piperidin-4-yl]methanol: The presence of a fluorine atom can significantly alter the compound’s properties, including its metabolic stability and interaction with biological targets.
Eigenschaften
CAS-Nummer |
925218-22-0 |
|---|---|
Molekularformel |
C12H16ClNO |
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
[4-(2-chlorophenyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C12H16ClNO/c13-11-4-2-1-3-10(11)12(9-15)5-7-14-8-6-12/h1-4,14-15H,5-9H2 |
InChI-Schlüssel |
SVOXQYQIXSNDLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(CO)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14179525.png)
![Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-](/img/structure/B14179527.png)

![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)
![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)


![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)

![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)
